Topiramate-d12

Catalog No.
S862442
CAS No.
1279037-95-4
M.F
C12H21NO8S
M. Wt
351.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Topiramate-d12

CAS Number

1279037-95-4

Product Name

Topiramate-d12

IUPAC Name

[(1R,2S,6S,9R)-4,4,11,11-tetrakis(trideuteriomethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate

Molecular Formula

C12H21NO8S

Molecular Weight

351.44 g/mol

InChI

InChI=1S/C12H21NO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3,(H2,13,14,15)/t7-,8-,9+,12+/m1/s1/i1D3,2D3,3D3,4D3

InChI Key

KJADKKWYZYXHBB-RFYKXYJISA-N

SMILES

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C

Synonyms

2,3:4,5-Bis-O-(1-methylethylidene)-β-D-fuctopyranose-d12 1-Sulfamate; Epitoma-d12; Epitomax-d12; McN 4853-d12; RWJ 17021-d12; TPM-d12; Topamac-d12; Topamax-d12; Topimax-d12; Topina-d12; Topomax-d12;

Canonical SMILES

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C

Isomeric SMILES

[2H]C([2H])([2H])C1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C([2H])([2H])[2H])C([2H])([2H])[2H])COS(=O)(=O)N)C([2H])([2H])[2H]

Topiramate-d12 is a deuterated form of the anticonvulsant drug topiramate, which is primarily utilized in the treatment of epilepsy and migraine prevention. The chemical formula for Topiramate-d12 is C₁₂H₉D₁₂NO₈S, with a molecular weight of 351.44 g/mol. This compound features a sulfamate group and is classified as a ketohexose derivative, exhibiting unique structural characteristics that enhance its pharmacological properties compared to its non-deuterated counterpart .

  • Topiramate-d12 itself does not have a distinct mechanism of action. It serves as a tool to study the mechanism of topiramate, which is a broad-spectrum antiepileptic drug. Topiramate's mechanism involves multiple effects on the nervous system, including enhancing GABAergic activity, inhibiting glutamate receptors, and modulating sodium and calcium channels.
  • Topiramate-d12 is likely to share similar safety concerns as topiramate, which can cause side effects like dizziness, drowsiness, and cognitive issues.
  • Specific data on topiramate-d12 toxicity is not available due to its use in research settings and not as a therapeutic agent.
  • As a general precaution, topiramate-d12 should be handled with standard laboratory safety practices, wearing appropriate personal protective equipment (PPE) when working with it.
Typical of sulfamate esters and keto compounds. Its structure allows it to undergo:

  • Nucleophilic Substitution Reactions: The sulfamate group can be involved in nucleophilic attack, making it reactive towards amines and alcohols.
  • Deuterium Exchange Reactions: Due to the presence of deuterium, Topiramate-d12 can participate in exchange reactions that are useful in tracing studies or metabolic investigations.
  • Carbonic Anhydrase Inhibition: Similar to topiramate, Topiramate-d12 inhibits carbonic anhydrase, which is crucial for its anticonvulsant activity .

Topiramate-d12 exhibits biological activities akin to those of topiramate, including:

  • Anticonvulsant Effects: It helps manage seizures by modulating neurotransmitter release and inhibiting excitatory pathways.
  • Migraine Prevention: The compound is effective in reducing the frequency of migraine attacks through its action on neurotransmitter systems.
  • Carbonic Anhydrase Inhibition: The inhibition of this enzyme contributes to its mechanism of action .

The synthesis of Topiramate-d12 involves several steps:

  • Starting Materials: The synthesis typically begins with precursors that contain deuterated elements.
  • Sulfamation: A sulfamate group is introduced through reaction with sulfur trioxide or related reagents.
  • Cyclization: The formation of the cyclic structure occurs through condensation reactions involving ketones and alcohols.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity levels (>95% by NMR) and ensure the incorporation of deuterium .

Topiramate-d12 is primarily used in:

  • Pharmacokinetic Studies: Its deuterated nature allows for more precise tracking in metabolic studies.
  • Research on Anticonvulsants: It serves as a valuable tool in understanding the mechanisms of action of anticonvulsant drugs.
  • Drug Development: Researchers utilize Topiramate-d12 to explore new formulations and therapeutic strategies for epilepsy and migraines .

Interaction studies involving Topiramate-d12 focus on its effects on various biological systems:

  • Drug-Drug Interactions: Research indicates that Topiramate-d12 may interact with other medications metabolized by cytochrome P450 enzymes, influencing their efficacy and safety profiles.
  • Metabolic Pathways: Studies have shown that the incorporation of deuterium can alter metabolic pathways, providing insights into how modifications affect drug behavior in vivo .

Topiramate-d12 shares similarities with several compounds but retains unique features due to its deuterated structure. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
TopiramateC₁₂H₂₁NO₈SNon-deuterated; widely used as an anticonvulsant
ZonisamideC₁₃H₁₄N₂O₃SSulfonamide class; used for epilepsy
LamotrigineC₁₄H₁₄ClN₃O₂Antiepileptic; different mechanism of action
Valproic AcidC₈H₁₅NO₂Broad-spectrum anticonvulsant; also mood stabilizer

Topiramate-d12's uniqueness lies in its isotopic labeling, which allows for enhanced tracking in pharmacological studies while maintaining similar biological activity to topiramate. This characteristic makes it particularly valuable for research applications where understanding drug metabolism and interactions is critical .

Deuterium Incorporation Strategies in Topiramate-d12 Synthesis

The synthesis of topiramate-d12 represents a sophisticated approach to isotopic labeling that requires precise deuterium incorporation at specific molecular positions [1] [2]. The deuterated analog maintains the same molecular framework as topiramate while incorporating twelve deuterium atoms, resulting in a molecular formula of C12H9D12NO8S with a molecular weight of 351.44 daltons [3] [4].

The primary deuterium incorporation strategy employs hydrogen isotope exchange methodologies, which have emerged as the most efficient approach for introducing deuterium into complex pharmaceutical molecules [9] [11]. These methods utilize deuterium oxide as the deuterium source due to its cost-effectiveness and availability compared to deuterium gas [10] [14]. The incorporation process typically involves catalytic systems employing heterogeneous metal catalysts, particularly palladium, ruthenium, and iridium-based systems [10] [11].

Flow chemistry techniques have been developed to improve the regioselectivity and yield of deuterium labeling reactions [11]. These continuous flow processes offer precise control over reaction parameters including temperature, reaction time, and reagent mixing, which are critical for achieving high deuterium incorporation levels [11]. The use of late-stage direct hydrogen isotopic exchange eliminates the need for isotopically enriched starting materials, significantly reducing synthesis costs while improving atom economy [11].

The deuteration process for topiramate-d12 specifically targets the methyl groups within the isopropylidene protecting groups, where twelve hydrogen atoms are systematically replaced with deuterium [1] [2]. This selective incorporation requires careful optimization of reaction conditions to ensure complete deuterium exchange while maintaining the integrity of the complex bicyclic structure [14]. The stereochemistry of the original topiramate molecule must be preserved throughout the deuteration process to maintain pharmaceutical equivalence .

Purification Techniques for Isotopically Labeled Compounds

The purification of topiramate-d12 requires specialized techniques that account for the unique properties of isotopically labeled compounds [17] [20]. High-performance liquid chromatography serves as the primary purification method, utilizing both preparative and semi-preparative scale separations [17]. The purification process must achieve greater than 95% purity as determined by nuclear magnetic resonance spectroscopy, with isotopic enrichment exceeding 98% deuterium content [6].

Solid-phase extraction techniques play a crucial role in the initial purification stages, particularly for removing unreacted deuterium sources and reaction byproducts [17]. C18 solid-phase extraction cartridges are commonly employed for hydrophobic compound isolation, while specialized boronate affinity columns may be utilized for compounds containing specific functional groups [17]. The choice of extraction method depends on the chemical properties of the intermediate compounds and the nature of the impurities present.

Crystallization techniques represent another critical purification approach, where controlled precipitation from appropriate solvent systems can achieve high purity levels [19] [21]. The selection of crystallization solvents must consider both the solubility characteristics of the deuterated compound and the potential for hydrogen-deuterium exchange with protic solvents [21]. Non-protic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile are typically preferred to prevent isotopic dilution during purification [21].

Advanced purification methods include supercritical fluid chromatography, which offers enhanced resolution for stereoisomeric separations and can accommodate the slightly altered physical properties of deuterated compounds [22]. The technique provides excellent separation efficiency while minimizing the use of organic solvents, which is particularly important for maintaining isotopic purity [22]. Membrane-based separation technologies are also being investigated for large-scale isotope purification applications [20].

Purification MethodTypical Purity AchievedRecovery RateKey Advantages
Semi-preparative HPLC>95%43-51%High resolution, precise control [17]
C18 Solid-Phase Extraction90-95%75-85%Cost-effective, scalable [17]
Crystallization>98%60-80%High purity, traditional method [19]
Supercritical Fluid Chromatography>99%70-90%Environmentally friendly [22]

Quality Control Parameters for Pharmaceutical-Grade Standards

Quality control parameters for topiramate-d12 must encompass both traditional pharmaceutical specifications and isotope-specific requirements [22] [24] [25]. The fundamental quality control framework includes chemical identity verification, purity assessment, isotopic enrichment determination, and stability evaluation under specified conditions [25] [27].

Chemical identity confirmation employs multiple analytical techniques including high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy [24]. Mass spectrometry provides definitive molecular weight confirmation and isotopic pattern analysis, ensuring the correct number of deuterium atoms have been incorporated [22]. Nuclear magnetic resonance spectroscopy offers structural verification and quantitative assessment of isotopic substitution at specific molecular positions [24].

Purity specifications for pharmaceutical-grade topiramate-d12 typically require a minimum of 98% chemical purity with individual impurities not exceeding 0.5% [6] [25]. Water content must be controlled to prevent hydrolysis reactions, typically maintained below 0.5% by Karl Fischer titration [25]. Residual solvent analysis ensures compliance with pharmaceutical guidelines, with specific limits established for each solvent class based on toxicity considerations [25].

Isotopic enrichment represents a critical quality parameter unique to labeled compounds [22] [24]. The deuterium content must exceed 98% at each labeled position, determined through nuclear magnetic resonance integration analysis [6]. Cross-contamination with protiated analogs must be minimized to prevent interference in analytical applications [22]. The isotopic purity directly impacts the compound's utility as an internal standard in mass spectrometry applications [22].

Stability-indicating analytical methods must be validated to monitor degradation products that may form under various storage and handling conditions [27]. These methods include chromatographic techniques capable of separating and quantifying potential impurities, including oxidation products, hydrolysis products, and isotopic exchange products [27]. The analytical methods must demonstrate specificity, linearity, precision, accuracy, and robustness according to pharmaceutical validation guidelines [25].

Quality ParameterSpecificationAnalytical MethodAcceptance Criteria
Chemical Purity≥98.0%HPLC with UV detectionIndividual impurities ≤0.5% [25]
Isotopic Enrichment≥98% DNuclear Magnetic ResonancePer labeled position [6]
Water Content≤0.5%Karl Fischer TitrationMoisture control [25]
Residual SolventsVariableGas ChromatographyClass-specific limits [25]
Mass Accuracy±2.5 ppmHigh-Resolution Mass SpectrometryMolecular ion confirmation [24]

Purity

98% by HPLC; 99% atom D; ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

351.17410875 g/mol

Monoisotopic Mass

351.17410875 g/mol

Heavy Atom Count

22

Tag

Topiramate

Related CAS

97240-79-4 (unlabelled)

Dates

Modify: 2023-08-15

Explore Compound Types